molecular formula C26H24FN3O B2455906 1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one CAS No. 847397-09-5

1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No. B2455906
CAS RN: 847397-09-5
M. Wt: 413.496
InChI Key: HNBFGJPNCJMGLW-UHFFFAOYSA-N
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Description

The compound “1-(3,5-dimethylphenyl)-4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one” is a complex organic molecule that contains a pyrrolidin-2-one group, a benzimidazole group, and a dimethylphenyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrrolidin-2-one group would form a five-membered ring, while the benzimidazole group would form a fused six-membered and five-membered ring. The dimethylphenyl group would be a six-membered aromatic ring with two methyl substituents .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidin-2-one, benzimidazole, and dimethylphenyl groups. The pyrrolidin-2-one group could potentially undergo reactions at the carbonyl group or the nitrogen atom. The benzimidazole group could potentially undergo electrophilic aromatic substitution reactions. The dimethylphenyl group could potentially undergo electrophilic aromatic substitution reactions at the positions not blocked by the methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the pyrrolidin-2-one and benzimidazole groups could potentially influence the compound’s solubility, acidity/basicity, and stability .

properties

IUPAC Name

1-(3,5-dimethylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O/c1-17-11-18(2)13-21(12-17)29-16-20(14-25(29)31)26-28-23-9-5-6-10-24(23)30(26)15-19-7-3-4-8-22(19)27/h3-13,20H,14-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNBFGJPNCJMGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dimethylphenyl)-4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one

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